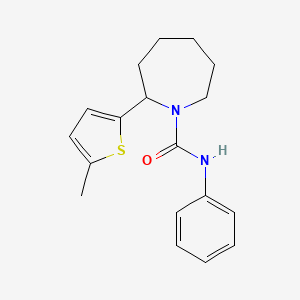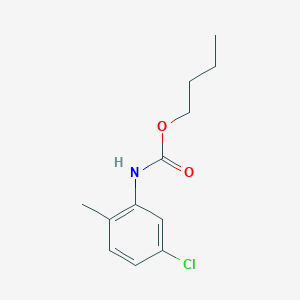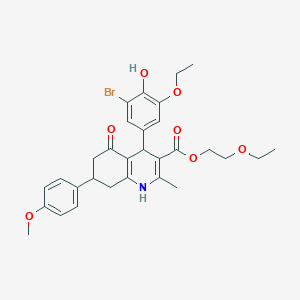![molecular formula C24H19N3O3S B5060849 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has several biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various inflammatory and oxidative stress-related markers. Additionally, the compound has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity in animal models, indicating its safety for use in lab experiments. However, one limitation of using the compound is its limited solubility in water, which may affect its bioavailability and efficacy in in vivo experiments.
Zukünftige Richtungen
For research include further investigation of the mechanism of action and optimization of the compound for increased efficacy.
Synthesemethoden
The synthesis of 2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one involves the reaction of 4-propoxyaniline with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3H-benzo[f]chromen-3-one in the presence of potassium carbonate to yield the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer, anti-inflammatory, and antioxidant properties. The compound has been tested in vitro and in vivo on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting cancer cell growth. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[5-(4-propoxyanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-2-13-29-17-10-8-16(9-11-17)25-24-27-26-22(31-24)20-14-19-18-6-4-3-5-15(18)7-12-21(19)30-23(20)28/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKNIDJSODYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)

![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5060859.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)
